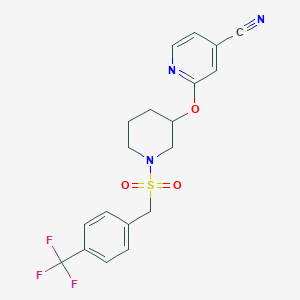

![molecular formula C16H14N2O2S2 B2913560 N-(4-methoxybenzo[d]thiazol-2-yl)-3-(methylthio)benzamide CAS No. 896354-81-7](/img/structure/B2913560.png)

N-(4-methoxybenzo[d]thiazol-2-yl)-3-(methylthio)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

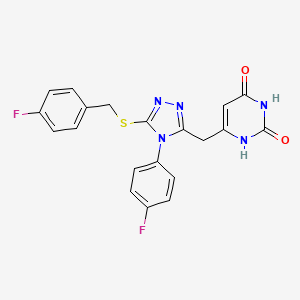

Benzothiazole derivatives, such as 4-METHYL-N-(4-PHENYL-THIAZOL-2-YL)-BENZAMIDE and 2-methoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide , are part of a collection of rare and unique chemicals often used in early discovery research .

Synthesis Analysis

While specific synthesis methods for your compound were not found, improved protocols for the synthesis of thiazolium precatalysts from primary amines, carbon disulfide, and alpha-halogenoketones have been reported .Molecular Structure Analysis

The molecular structure of similar compounds, such as 4-METHYL-N-(4-PHENYL-THIAZOL-2-YL)-BENZAMIDE, includes a linear formula of C17H14N2OS .Chemical Reactions Analysis

Benzothiazole derivatives have been used as chemosensors for the detection of mercury (II) ions in water .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary. For example, 2-methoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide has a molecular weight of 298.36 .Wissenschaftliche Forschungsanwendungen

Metabolism and Toxicity Studies

The metabolism of thiazoles, including compounds structurally related to N-(4-methoxybenzo[d]thiazol-2-yl)-3-(methylthio)benzamide, has been studied for their potential to form toxic metabolites. Research indicates that thiazoles can undergo metabolic processes leading to the formation of thioamides and other metabolites, which may have implications for their toxicity and pharmacological profiles. For instance, thiabendazole, a thiazole compound, has been shown to produce thioformamide and benzimidazol-2-ylglyoxal as urinary metabolites in mice, suggesting a complex metabolic pathway that could be relevant for related thiazole derivatives (Mizutani, Yoshida, & Kawazoe, 1994).

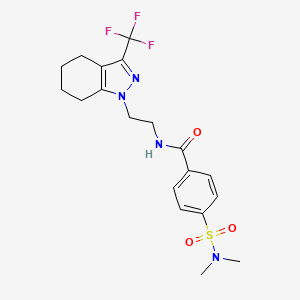

Synthesis of Novel Compounds

Thiazole compounds, including those with structural similarities to N-(4-methoxybenzo[d]thiazol-2-yl)-3-(methylthio)benzamide, have been synthesized for potential therapeutic applications. Novel synthetic pathways have been explored to create derivatives with anti-inflammatory and analgesic properties. For example, novel benzodifuranyl derivatives have been synthesized, displaying significant inhibitory activity on cyclooxygenase enzymes and potential analgesic and anti-inflammatory effects, highlighting the therapeutic potential of thiazole-based compounds (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Anticancer Activity

Thiazole derivatives, akin to N-(4-methoxybenzo[d]thiazol-2-yl)-3-(methylthio)benzamide, have been evaluated for their anticancer properties. Specifically, novel 4-thiazolidinones containing the benzothiazole moiety have undergone antitumor screening, with certain compounds demonstrating activity against various cancer cell lines, including leukemia, melanoma, and breast cancer. This suggests that thiazole derivatives may hold potential as anticancer agents, warranting further investigation into their mechanisms of action and therapeutic efficacy (Havrylyuk et al., 2010).

Antimicrobial and Antioxidant Activities

Benzamide derivatives, related to N-(4-methoxybenzo[d]thiazol-2-yl)-3-(methylthio)benzamide, have been isolated from endophytic Streptomyces species and shown to possess antimicrobial activities. A new benzamide compound, alongside other known compounds, was identified with significant antimicrobial potential, suggesting the role of thiazole-based compounds in developing new antimicrobial agents. Additionally, some of these compounds have demonstrated antioxidant activity, further highlighting their potential in therapeutic applications (Yang et al., 2015).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(4-methoxy-1,3-benzothiazol-2-yl)-3-methylsulfanylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2S2/c1-20-12-7-4-8-13-14(12)17-16(22-13)18-15(19)10-5-3-6-11(9-10)21-2/h3-9H,1-2H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHYJUCBHZRQKAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC(=CC=C3)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methoxybenzo[d]thiazol-2-yl)-3-(methylthio)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 6-oxo-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B2913480.png)

![2-[(4-ethoxyphenyl)sulfonylamino]-3-(1H-indol-3-yl)propanoic Acid](/img/structure/B2913483.png)

![N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2913490.png)

![2-(ethylthio)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzamide](/img/structure/B2913491.png)

![7-(4-Chloro-3-nitrophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2913498.png)